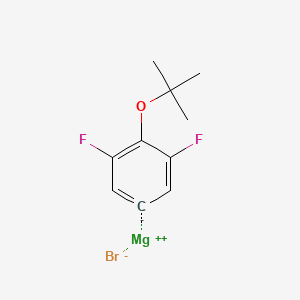
(4-t-Butoxy-3,5-difluorophenyl)magnesium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-tert-butoxy-3,5-difluorophenyl)magnesium bromide, 0.50 M in tetrahydrofuran, is an organomagnesium compound commonly used in organic synthesis. This compound is a Grignard reagent, which is highly valued for its ability to form carbon-carbon bonds, making it a crucial tool in the synthesis of various organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-tert-butoxy-3,5-difluorophenyl)magnesium bromide typically involves the reaction of (4-tert-butoxy-3,5-difluorophenyl)bromide with magnesium metal in the presence of tetrahydrofuran as a solvent. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen in the air.
Industrial Production Methods
On an industrial scale, the production of (4-tert-butoxy-3,5-difluorophenyl)magnesium bromide follows similar principles but is optimized for larger quantities. The process involves the use of high-purity starting materials and controlled reaction conditions to ensure the consistent quality of the final product. The reaction is typically conducted in large reactors equipped with efficient stirring and temperature control systems.
Analyse Des Réactions Chimiques
Types of Reactions
(4-tert-butoxy-3,5-difluorophenyl)magnesium bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: This compound can add to carbonyl compounds, such as aldehydes and ketones, to form alcohols.
Nucleophilic Substitution: It can react with alkyl halides to form new carbon-carbon bonds.
Coupling Reactions: It can participate in coupling reactions with various electrophiles to form complex organic molecules.
Common Reagents and Conditions
Common reagents used in reactions with (4-tert-butoxy-3,5-difluorophenyl)magnesium bromide include carbonyl compounds, alkyl halides, and various electrophiles. The reactions are typically carried out in anhydrous conditions to prevent the Grignard reagent from decomposing.
Major Products Formed
The major products formed from reactions involving (4-tert-butoxy-3,5-difluorophenyl)magnesium bromide depend on the specific reactants used. For example, reactions with aldehydes or ketones yield alcohols, while reactions with alkyl halides produce new carbon-carbon bonds.
Applications De Recherche Scientifique
(4-tert-butoxy-3,5-difluorophenyl)magnesium bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: It is used to synthesize complex organic molecules, including pharmaceuticals, agrochemicals, and materials science compounds.
Biology: It is employed in the synthesis of biologically active molecules and intermediates for drug discovery.
Medicine: It is used in the development of new therapeutic agents and in the synthesis of active pharmaceutical ingredients.
Industry: It is utilized in the production of fine chemicals, polymers, and other industrial products.
Mécanisme D'action
The mechanism of action of (4-tert-butoxy-3,5-difluorophenyl)magnesium bromide involves the nucleophilic attack of the organomagnesium compound on electrophilic centers in the reactants. The magnesium atom in the Grignard reagent coordinates with the oxygen atom in carbonyl compounds, facilitating the nucleophilic addition to the carbonyl carbon. This results in the formation of new carbon-carbon bonds and the generation of alcohols or other products.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-tert-butoxy-3,5-dimethylphenyl)magnesium bromide
- (4-tert-butoxy-3,5-dichlorophenyl)magnesium bromide
- (4-tert-butoxy-3,5-dibromophenyl)magnesium bromide
Uniqueness
(4-tert-butoxy-3,5-difluorophenyl)magnesium bromide is unique due to the presence of fluorine atoms, which can impart distinct electronic and steric effects on the compound’s reactivity. The tert-butoxy group also provides steric hindrance, influencing the compound’s selectivity in reactions. These features make it a valuable reagent for specific synthetic applications where such properties are desired.
Propriétés
Formule moléculaire |
C10H11BrF2MgO |
|---|---|
Poids moléculaire |
289.40 g/mol |
Nom IUPAC |
magnesium;1,3-difluoro-2-[(2-methylpropan-2-yl)oxy]benzene-5-ide;bromide |
InChI |
InChI=1S/C10H11F2O.BrH.Mg/c1-10(2,3)13-9-7(11)5-4-6-8(9)12;;/h5-6H,1-3H3;1H;/q-1;;+2/p-1 |
Clé InChI |
SGVDQXNIDOZUEP-UHFFFAOYSA-M |
SMILES canonique |
CC(C)(C)OC1=C(C=[C-]C=C1F)F.[Mg+2].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(2-Methylpiperidin-1-yl)carbonyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B14893708.png)
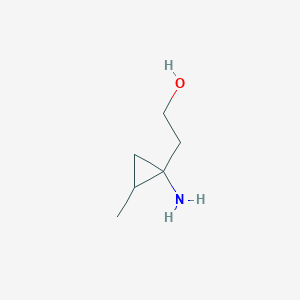
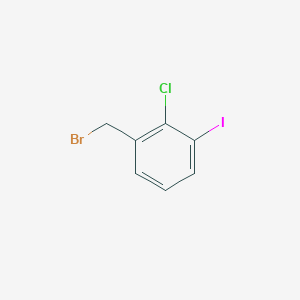
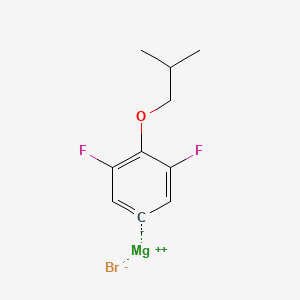
![2-(5,5-dimethyl-15-oxo-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-14-yl)-N-naphthalen-1-ylacetamide](/img/structure/B14893733.png)
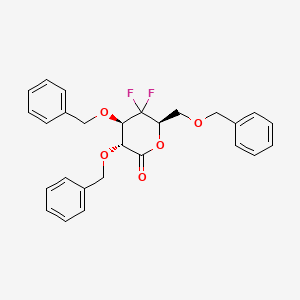
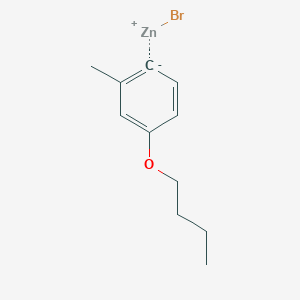
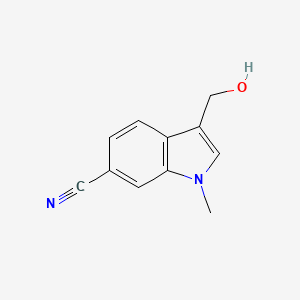

![4-Ethynyl-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B14893761.png)

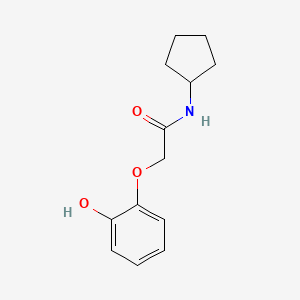
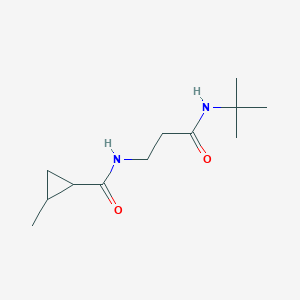
methanone](/img/structure/B14893786.png)
